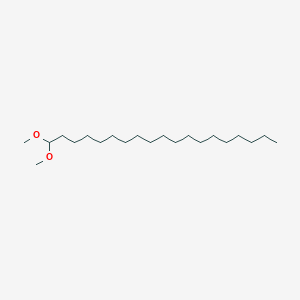
(Z)-1-Chloro-2-(2-(4-fluorophenyl)prop-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-Chloro-2-(2-(4-fluorophenyl)prop-1-en-1-yl)benzene is an organic compound that belongs to the class of substituted benzenes. This compound is characterized by the presence of a chlorine atom and a fluorophenyl group attached to a benzene ring through a prop-1-en-1-yl linkage. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-Chloro-2-(2-(4-fluorophenyl)prop-1-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 1-chloro-2-bromobenzene.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a Grignard reaction or a similar organometallic reaction.
Coupling Reaction: The intermediate is then subjected to a coupling reaction, such as a Heck reaction, to form the desired this compound.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow reactors can further enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1-Chloro-2-(2-(4-fluorophenyl)prop-1-en-1-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the double bond can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzenes, while oxidation and reduction reactions can produce ketones, aldehydes, or saturated hydrocarbons.
Aplicaciones Científicas De Investigación
(Z)-1-Chloro-2-(2-(4-fluorophenyl)prop-1-en-1-yl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of small molecules with biological targets.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Z)-1-Chloro-2-(2-(4-fluorophenyl)prop-1-en-1-yl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-(2-phenylprop-1-en-1-yl)benzene: Similar structure but lacks the fluorine atom.
1-Chloro-2-(2-(4-chlorophenyl)prop-1-en-1-yl)benzene: Similar structure with a chlorine atom instead of fluorine.
1-Bromo-2-(2-(4-fluorophenyl)prop-1-en-1-yl)benzene: Similar structure with a bromine atom instead of chlorine.
Uniqueness
The presence of both chlorine and fluorine atoms in (Z)-1-Chloro-2-(2-(4-fluorophenyl)prop-1-en-1-yl)benzene imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes the compound valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H12ClF |
|---|---|
Peso molecular |
246.70 g/mol |
Nombre IUPAC |
1-chloro-2-[2-(4-fluorophenyl)prop-1-enyl]benzene |
InChI |
InChI=1S/C15H12ClF/c1-11(12-6-8-14(17)9-7-12)10-13-4-2-3-5-15(13)16/h2-10H,1H3 |
Clave InChI |
SNWPPLWSMNZHNG-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC=CC=C1Cl)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


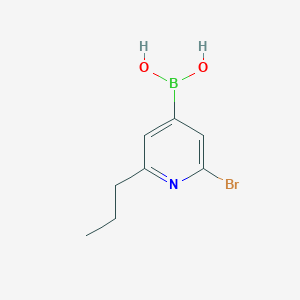
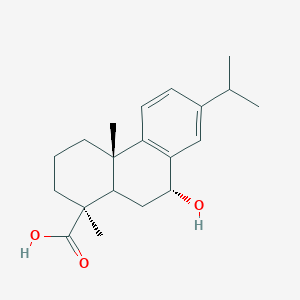
![Methyl 2-fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14082982.png)

![(6R-cis)-3-(Acetoxymethyl)-7-methoxy-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14083003.png)

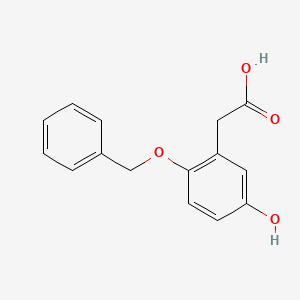
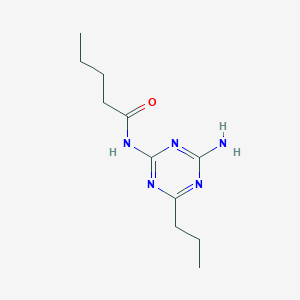
![3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14083027.png)

![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083040.png)


